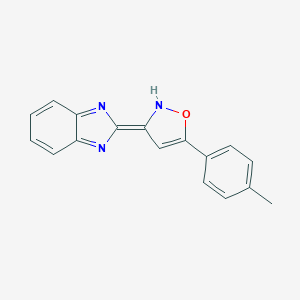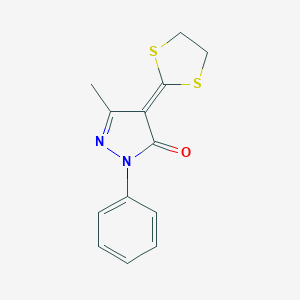
4-(1,3-Dithiolan-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dithiolan-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPD and has a molecular formula of C14H14N2OS2.
Wirkmechanismus
The mechanism of action of DMPD is not fully understood. However, studies have shown that DMPD can induce apoptosis in cancer cells by activating the mitochondrial pathway. DMPD has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
DMPD has been shown to exhibit anticancer, antifungal, and antibacterial activities. In vitro studies have demonstrated that DMPD can induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. However, the biochemical and physiological effects of DMPD in vivo are not well understood, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMPD is its versatility in various fields, including medicinal chemistry, materials science, and analytical chemistry. DMPD is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of DMPD is its potential toxicity, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the research on DMPD. In medicinal chemistry, further studies are needed to determine the efficacy of DMPD as a potential anticancer, antifungal, and antibacterial agent in vivo. In materials science, further research is needed to explore the potential applications of DMPD as a building block for the synthesis of metal-organic frameworks and as a dopant for organic semiconductors. In analytical chemistry, further studies are needed to optimize the use of DMPD as a reagent for the determination of trace amounts of copper and palladium in environmental samples.
Conclusion:
In conclusion, 4-(1,3-Dithiolan-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has potential applications in various fields. The synthesis method of DMPD involves the reaction of 2-phenylhydrazinecarbothioamide and 2-acetyl-3-methylthiophene. DMPD has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. Further research is needed to determine the efficacy and safety of DMPD in vivo and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 4-(1,3-Dithiolan-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 2-phenylhydrazinecarbothioamide and 2-acetyl-3-methylthiophene in the presence of acetic anhydride and glacial acetic acid. The reaction occurs under reflux conditions and yields DMPD as a yellow solid. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
DMPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DMPD has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, DMPD has been used as a building block for the synthesis of metal-organic frameworks and as a dopant for organic semiconductors. In analytical chemistry, DMPD has been used as a reagent for the determination of trace amounts of copper and palladium in environmental samples.
Eigenschaften
Molekularformel |
C13H12N2OS2 |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
4-(1,3-dithiolan-2-ylidene)-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H12N2OS2/c1-9-11(13-17-7-8-18-13)12(16)15(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
UXLPBHIVTDXRPX-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=C2SCCS2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=O)C1=C2SCCS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)
![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)
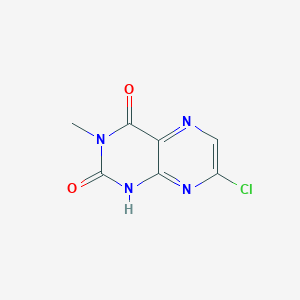
![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
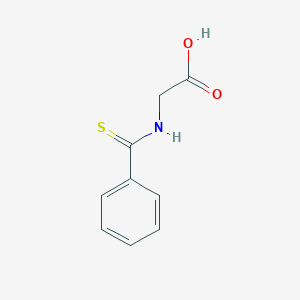
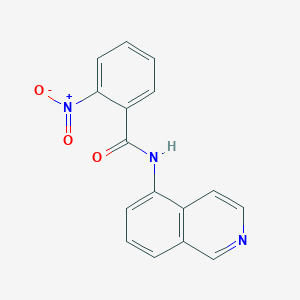
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)

![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)

